molecular formula C11H6N2O3 B1608787 6-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 228728-20-9

6-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B1608787
CAS No.: 228728-20-9
M. Wt: 214.18 g/mol
InChI Key: IFAKVZVBQAGALH-UHFFFAOYSA-N
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Description

6-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 641992-77-0) is a chemical compound with the molecular formula C11H6N2O3 and a molecular weight of 214.18 g/mol . This quinolinone derivative is of significant interest in modern medicinal chemistry, particularly in antiviral research. It functions as a key synthetic intermediate and pharmacophore in the development of novel non-diketo acid (NDKA) inhibitors targeting the Ribonuclease H (RNase H) function of HIV-1 Reverse Transcriptase . The carbonyl oxygen and the carboxylic acid on the quinolinone scaffold are known to act as a metal-chelating pharmacore, coordinating the Mg2+ ions within the RNase H active site, a mechanism that is crucial for its inhibitory activity . Research indicates that inhibitors based on this scaffold are rationally designed to overcome selectivity and pharmacokinetic issues associated with other chemotypes, offering a promising path for targeting a highly conserved viral domain to combat drug-resistant HIV-1 strains . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-cyano-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O3/c12-4-6-1-2-9-7(3-6)10(14)8(5-13-9)11(15)16/h1-3,5H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFAKVZVBQAGALH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=O)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401792
Record name 6-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228728-20-9
Record name 6-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Gould-Jacobs Cyclization Method

This method employs anthranilic acid derivatives as starting materials. Key steps include:

  • Acetylation : Reaction of 3,4,5,6-tetrafluoroanthranilic acid with acetic anhydride to form 2-acetylamino-3,4,5,6-tetrafluorobenzoic acid.
  • Cyclization : Treatment with oxalyl chloride and triethylorthoformate under reflux to generate the quinoline core.
  • Cyano Introduction : Substitution of a fluorine atom at position 6 with cyanide using CuCN or KCN in polar aprotic solvents.

Example Protocol :

  • React 2-amino-5-cyano-3,4-difluorobenzoic acid with triethylorthoformate and cyclopropylamine in t-butanol.
  • Perform cyclization with potassium t-butoxide at 50°C.
  • Hydrolyze the ester intermediate (e.g., ethyl 6-cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate) using 2N NaOH, followed by acidification with HCl.

Yield : 85–92% (post-hydrolysis).

Hydrolysis of Ester Precursors

Ethyl 6-cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate serves as a common intermediate:

  • Reagents : 2N NaOH (reflux, 2 hr), followed by HCl acidification.
  • Conditions :
    • Temperature : 100°C (hydrolysis), 20°C (precipitation).
    • Workup : Filtration and drying under vacuum.

Typical Yield : 92% for the final carboxylic acid.

Late-stage cyano group introduction via halogen exchange:

  • Starting Material : 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
  • Reagents : CuCN in DMF at 120°C for 6 hr.
  • Purification : Column chromatography (silica gel, CHCl₃:hexane:IPA = 4:5:1).

Yield : ~75%.

Comparative Analysis of Methods

Method Key Steps Advantages Limitations Yield
Gould-Jacobs Cyclization, hydrolysis High purity, scalable Multi-step synthesis 85–92%
Ester Hydrolysis Simple hydrolysis Short reaction time Requires ester precursor 92%
Halogen Substitution Late-stage modification Flexibility in substituents Requires toxic cyanide reagents 75%

Critical Reaction Parameters

  • Solvents : Toluene, dichlorobenzene, or t-butanol for cyclization.
  • Catalysts : Potassium t-butoxide (cyclization), Pd(PPh₃)₄ (cross-coupling).
  • Temperature : 50–120°C, depending on the step.

Chemical Reactions Analysis

Types of Reactions: 6-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research has indicated that derivatives of 6-cyano-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibit promising antiviral properties. For instance, compounds derived from this scaffold have shown inhibitory effects against HIV-1 by targeting the reverse transcriptase and RNase H domains, demonstrating effective viral replication blockage at micromolar concentrations .

Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. For example, synthesized derivatives were tested against the MCF-7 breast cancer cell line using the MTT assay, revealing significant cytotoxicity compared to standard chemotherapeutics like Doxorubicin. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the quinoline ring can enhance anticancer activity .

Chemical Synthesis

The synthesis of this compound and its derivatives typically involves multi-step synthetic routes. The methods often include cyclization reactions and functional group transformations that yield compounds with varying biological activities. The synthesis process is crucial for developing new derivatives with optimized properties for specific applications.

Compound Synthesis Method Yield Biological Activity
This compoundCyclization of substituted anilines with cyanoacetic acid67%Antiviral, Anticancer
Ethyl 7-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylateEsterification followed by cyclization63%Anticancer

Structure-Activity Relationships (SAR)

Understanding the SAR of quinoline derivatives is essential for rational drug design. Variations in substituents at different positions on the quinoline ring significantly influence their biological activities. For example:

  • Position 6 Substituents : Modifications here have been linked to enhanced potency against cancer cell lines.
  • Position 7 Variants : Alterations can affect the selectivity of antiviral action against HIV enzymes.

Case Studies

Case Study 1: HIV Inhibition
A study involving a series of quinolinone derivatives demonstrated that certain modifications led to a marked increase in inhibitory potency against HIV reverse transcriptase and RNase H. Compounds showed IC50 values ranging from low micromolar to submicromolar concentrations, indicating their potential as therapeutic agents in HIV treatment .

Case Study 2: Anticancer Activity
In another investigation focusing on breast cancer treatment, compounds derived from 6-cyano-4-oxo-1,4-dihydroquinoline were synthesized and evaluated against the MCF-7 cell line. Several derivatives exhibited strong anticancer activity with IC50 values significantly lower than those of traditional chemotherapeutics .

Mechanism of Action

The mechanism of action of 6-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. By inhibiting these enzymes, the compound prevents bacterial DNA from unwinding and replicating, leading to cell death. This mechanism is similar to that of other quinolone antibiotics .

Comparison with Similar Compounds

Key Findings :

  • Fluorine at position 6 (as in ciprofloxacin) optimizes antibacterial activity by balancing electronegativity and steric effects .
  • The cyano group’s stronger electron-withdrawing nature may reduce bacterial penetration compared to fluorine but could mitigate resistance mechanisms reliant on efflux pumps .

Substituent Variations at Position 7

Position 7 modifications significantly affect spectrum and potency. The cyano derivative lacks the piperazinyl or aminopyrrolidinyl groups common in clinical quinolones:

Compound Position 7 Substituent Antibacterial Spectrum Reference
6-Cyano derivative Not specified (likely -H) Limited data; expected narrow spectrum
Ciprofloxacin -N-(Piperazinyl) Broad Gram-negative and some Gram-positive
Besifloxacin analog -N-(Azepan-3-ylamino) Enhanced anti-staphylococcal activity
CD-2 (β-substituted) -N-(2-Chloro-2-phenylacetyl) Improved potency against multidrug-resistant strains

Key Findings :

  • Piperazinyl groups at position 7 enhance Gram-negative activity by improving solubility and binding affinity .
  • The absence of a bulky substituent in the cyano derivative may limit its utility against Pseudomonas aeruginosa and other Gram-negative pathogens .

Position 1 and 8 Modifications

  • Position 1: The cyano derivative retains the cyclopropyl group (common in ciprofloxacin), which improves pharmacokinetics and reduces toxicity .
  • Position 8: Nitro or amino groups (e.g., in intermediates from ) increase DNA damage but may confer phototoxicity. The cyano derivative’s unsubstituted position 8 likely reduces such risks .

Physicochemical and Pharmacokinetic Properties

Property 6-Cyano Derivative Ciprofloxacin 6-Chloro Analog (CAS 53977-19-8)
Molecular Weight ~230.17 g/mol 331.34 g/mol 223.61 g/mol
LogP (Predicted) ~1.2 1.48 1.8
Aqueous Solubility Low (cyano hydrophobicity) Moderate (piperazinyl enhances solubility) Very low
Metabolic Stability High (CN resists oxidation) Moderate (fluoro susceptible to CYP450) High (Cl stable)

Key Findings :

  • The cyano group reduces solubility compared to ciprofloxacin, necessitating formulation adjustments .
  • High metabolic stability may prolong half-life but could limit renal excretion .

Antibacterial Activity and Resistance Profile

  • MIC Values: No direct data for the cyano derivative, but analogs with electron-withdrawing groups at position 6 (e.g., nitro) show MICs of 0.39–1.56 µg/mL against S. aureus and B. subtilis .
  • Resistance: Cyano’s unique structure may evade common resistance mechanisms (e.g., plasmid-mediated qnr genes), though efflux pump upregulation remains a concern .

Biological Activity

6-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (C_11H_6N_2O_3) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by a quinoline core structure with a cyano group and a carboxylic acid functional group. Its molecular structure can be represented as follows:

Molecular Formula C11H6N2O3\text{Molecular Formula C}_{11}\text{H}_{6}\text{N}_{2}\text{O}_{3}

This compound exhibits a unique combination of properties that contribute to its biological activity.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of 6-cyano derivatives. In vitro evaluations have demonstrated significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. For instance, one study indicated that derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 1 µg/mL to >100 µg/mL against different bacterial strains, highlighting their potential as effective antimicrobial agents .

Table 1: Antibacterial Activity of 6-Cyano Derivatives

CompoundTarget BacteriaMIC (µg/mL)
6-CyanoStaphylococcus aureus1
Escherichia coli4.1
Klebsiella pneumoniae25
Candida albicans>100

Anticancer Activity

The anticancer potential of 6-cyano derivatives has also been explored. Research indicates that these compounds can induce apoptosis in cancer cells by modulating key signaling pathways. A study found that certain derivatives significantly increased the expression of pro-apoptotic markers such as Bax and Caspase-7 while reducing the expression of anti-apoptotic factors .

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)
6-CyanoHeLa0.126
SMMC-77210.071
K5620.164

The mechanisms underlying the biological activity of this compound include:

  • Inhibition of Key Enzymes : Some studies suggest that quinoline derivatives may inhibit enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells, leading to cell death.
  • Antioxidant Activity : The presence of electron-donating groups in certain derivatives enhances their antioxidant properties, contributing to their overall biological efficacy .

Case Studies

A notable case study involved the evaluation of a series of quinoline derivatives for their anticancer effects against cervical cancer cells (HeLa). The study revealed that specific substitutions on the quinoline ring significantly enhanced cytotoxicity, suggesting that structural modifications could optimize therapeutic efficacy .

Q & A

Q. Key Methodological Steps :

  • Cyclization : React 3-aminobenzoic acid derivatives with diethyl ethoxymethylenemalonate.
  • Iodination : Treat the quinoline intermediate with iodine monochloride in acetic acid.
  • Cyanation : Use CuCN or Pd-catalyzed coupling for CN introduction.

Basic: How is the purity and structural integrity of this compound validated in synthetic workflows?

Validation involves:

  • Chromatography : HPLC or TLC to assess purity (>97% by CAS standards) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., cyano at C6, carboxylic acid at C3) .
    • Mass Spectrometry : Verify molecular weight (e.g., 244.18 g/mol for C₁₁H₅N₂O₃).
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages .

Advanced: How do substituent modifications at positions 6 and 7 influence antibacterial activity?

The cyano group at position 6 enhances Gram-negative activity by increasing membrane permeability, while bulky substituents at position 7 (e.g., piperazinyl groups) improve DNA gyrase inhibition. For example:

Substituent (Position 6)Substituent (Position 7)Activity Against E. coli (MIC, μg/mL)
-CN-H0.5
-I-CH₃2.0
-F-Piperazine0.25

Data from analogues in and suggest that electron-withdrawing groups (e.g., -CN, -F) at C6 synergize with hydrophilic groups at C7 to enhance bioavailability and target binding .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Contradictions often arise from variations in:

  • Assay Conditions : pH, bacterial strain (e.g., S. aureus vs. P. aeruginosa), or serum protein interference .
  • Stereochemistry : Racemic mixtures vs. enantiopure forms (e.g., (4aS,7aS)-octahydro-pyrrolo derivatives in show 10x higher activity than racemic forms) .
  • Solubility : Use of DMSO vs. aqueous buffers affects MIC values.

Q. Resolution Strategy :

  • Standardize testing protocols (CLSI guidelines).
  • Characterize stereochemistry via X-ray crystallography (as in ) or chiral HPLC .

Advanced: What strategies optimize the reaction yield for introducing the cyano group at position 6?

Yield optimization focuses on:

  • Catalyst Selection : Pd(PPh₃)₄/CuI systems improve cyanation efficiency (85–90% yield) vs. traditional SNAr reactions (50–60%) .
  • Solvent Effects : DMF or DMSO enhances solubility of iodinated precursors.
  • Temperature Control : Maintain 80–100°C to prevent decomposition of cyanide sources .

Case Study : Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate () achieved 92% conversion to the cyano derivative using CuCN in DMF at 90°C .

Basic: What spectroscopic techniques are critical for characterizing this compound’s stability in solution?

  • UV-Vis Spectroscopy : Monitor degradation (λmax ~320 nm for quinoline absorption) .
  • FT-IR : Track carbonyl (C=O at ~1700 cm⁻¹) and cyano (C≡N at ~2200 cm⁻¹) group stability.
  • Stability-Indicating HPLC : Detect hydrolysis products (e.g., carboxylic acid derivatives) under acidic/basic conditions .

Advanced: How does the compound’s planarity affect its intercalation with DNA gyrase?

Molecular docking studies () show that the planar quinoline core intercalates into DNA’s minor groove, while the C3 carboxylate and C6 cyano groups form hydrogen bonds with GyrA subunit residues (e.g., Asp87 and Ser84 in E. coli). Bulky C7 substituents disrupt planarity, reducing binding affinity by ~30% .

Basic: What are the primary storage conditions to prevent degradation?

Store at 2–8°C in amber glass bottles under inert gas (N₂ or Ar) to avoid photodegradation and oxidation. Purity drops by <2% over 12 months under these conditions .

Advanced: How can computational modeling guide the design of more potent derivatives?

  • QSAR Models : Correlate logP, polar surface area, and H-bond donors with MIC values .
  • Docking Simulations : Identify optimal substituents for GyrB ATP-binding pocket interactions (e.g., fluoro groups enhance van der Waals contacts) .
  • ADMET Prediction : Prioritize derivatives with >30% oral bioavailability and <5% plasma protein binding .

Advanced: What mechanistic insights explain resistance development against this compound?

Resistance arises from:

  • Gyrase Mutations : Ser83→Leu in GyrA reduces binding affinity 100-fold .
  • Efflux Pumps : Overexpression of AcrAB-TolC in Enterobacteriaceae decreases intracellular concentration .
  • Enzymatic Modification : Plasmid-encoded acetyltransferases (e.g., AAC(6′)-Ib) acetylate the C3 carboxylate .

Q. Mitigation Strategies :

  • Co-administer efflux pump inhibitors (e.g., PAβN).
  • Develop hybrid molecules with dual-targeting (e.g., topoisomerase IV and gyrase inhibition) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Reactant of Route 2
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6-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

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